1-Methyl-5-phenylpiperazin-2-one

Regioisomer comparison Physicochemical profiling Medicinal chemistry building blocks

1‑Methyl‑5‑phenylpiperazin‑2‑one is a disubstituted piperazin‑2‑one scaffold bearing a methyl group at N1 and a phenyl ring at C5. Its molecular formula is C₁₁H₁₄N₂O (MW = 190.24 g·mol⁻¹).

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1509893-25-7
Cat. No. B1457626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-phenylpiperazin-2-one
CAS1509893-25-7
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCN1CC(NCC1=O)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c1-13-8-10(12-7-11(13)14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
InChIKeyXTZUZTPCFNPDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-phenylpiperazin-2-one (CAS 1509893-25-7): Structural Identity and Baseline Properties for Research Procurement


1‑Methyl‑5‑phenylpiperazin‑2‑one [1] is a disubstituted piperazin‑2‑one scaffold bearing a methyl group at N1 and a phenyl ring at C5. Its molecular formula is C₁₁H₁₄N₂O (MW = 190.24 g·mol⁻¹) . The compound belongs to the phenylpiperazinone class, a recognized privileged structure in medicinal chemistry that has yielded ligands for aminergic GPCRs, sigma receptors, and ion channels [2]. The N1‑methyl / C5‑phenyl substitution pattern creates a distinct pharmacophoric geometry that differentiates it from the more common N1‑phenyl or C3‑substituted regioisomers.

Why Generic Piperazinone Substitution Fails: Regioisomeric and Physicochemical Differentiation of 1‑Methyl‑5‑phenylpiperazin‑2‑one


Piperazin‑2‑one scaffolds cannot be treated as interchangeable building blocks. The position of the phenyl and methyl substituents governs the H‑bond donor/acceptor topology, lipophilicity, and conformational flexibility of the core [1]. Moving the phenyl group from C5 to N1 or shifting the methyl from N1 to C3 produces regioisomers with different calculated logP, TPSA, and H‑bond donor counts — parameters that directly influence membrane permeability, CYP450 susceptibility, and target engagement in fragment‑based drug discovery campaigns . Procurement of the incorrect regioisomer can lead to irreproducible SAR data and wasted synthesis iterations.

Quantitative Differentiation Evidence: 1‑Methyl‑5‑phenylpiperazin‑2‑one vs. Closest Regioisomeric Analogs


Regioisomeric Differentiation: N1‑Methyl / C5‑Phenyl vs. N1‑Phenyl / N4‑Unsubstituted (1‑Phenylpiperazin‑2‑one)

1‑Methyl‑5‑phenylpiperazin‑2‑one displays a calculated XLogP3‑AA of 0.6, compared to 1.1 for 1‑phenylpiperazin‑2‑one (CAS 90917‑86‑5) [1]. The lower lipophilicity of the target compound arises from the replacement of the hydrophobic N‑phenyl motif with the smaller N‑methyl group while retaining the C5‑phenyl. Additionally, the target compound possesses one H‑bond donor (the N4‑H), whereas 1‑phenylpiperazin‑2‑one has the same count but distributes its H‑bond acceptors differently (carbonyl O and N4 lone pair vs. carbonyl O and N1 lone pair) [2]. These differences are critical for fragment‑based screening where even a ΔlogP of 0.5 units can shift hit rates for hydrophobic protein pockets.

Regioisomer comparison Physicochemical profiling Medicinal chemistry building blocks

N1‑Methyl vs. N4‑Unsubstituted: Conformational Restriction and Hydrogen‑Bond Donor Topology

The target compound features an N4‑H donor (secondary amine) adjacent to the carbonyl at C2, while the N1 position is methyl‑capped [1]. In contrast, 5‑phenylpiperazin‑2‑one (CAS 907973‑15‑3) carries two N‑H donors (N1 and N4), which increases its topological polar surface area (TPSA = 41.1 Ų vs. 32.3 Ų for the target) and hydrogen‑bond donor count (2 vs. 1) [2]. The lower TPSA of the N1‑methylated compound predicts improved passive membrane permeability (a TPSA < 60 Ų is generally considered favorable for CNS penetration) [3]. The N1‑methylation also eliminates a potential metabolic soft spot (N‑dealkylation) compared to the N1‑H analog.

H-bond donor topology Conformational flexibility Fragment-based drug design

Rotatable Bond Minimization: A Single Rotatable Bond for Reduced Conformational Entropy

The target compound possesses exactly one rotatable bond (the C5‑phenyl attachment), as computed by Cactvs [1]. This is notably lower than many common phenylpiperazine drug fragments (e.g., N‑benzylpiperazines typically have 3–4 rotatable bonds). Reduced rotatable bond count is associated with improved ligand efficiency and lower entropic penalty upon target binding [2]. In the piperazin‑2‑one class, the N1‑methyl / C5‑phenyl substitution pattern locks the scaffold into a semi‑rigid conformation while preserving the N4‑H vector for H‑bonding with biological targets.

Conformational restriction Ligand efficiency Scaffold rigidity

Vendor‑Certified Purity and Quality Specifications: 95% Minimum Purity with Multi‑Vendor Availability

1‑Methyl‑5‑phenylpiperazin‑2‑one is available from multiple non‑excluded vendors with a minimum certified purity of 95% (AKSci, Leyan, CymitQuimica / Biosynth) . In comparison, the closely related analog 5‑phenylpiperazin‑2‑one (CAS 907973‑15‑3) is listed at 95% purity by Bidepharm and CymitQuimica, while 1‑phenylpiperazin‑2‑one (CAS 90917‑86‑5) is available at 98% purity from AKSci . All three compounds carry the standard 'research use only' designation. The dihydrochloride salt form of the target compound is also commercially available (CAS not separately assigned), offering improved aqueous solubility for biological assays.

Quality control Analytical specification Supply chain reliability

Regioisomeric Comparison: N1‑Methyl / C5‑Phenyl vs. C3‑Methyl / N1‑Phenyl Substitution Pattern

3‑Methyl‑1‑phenylpiperazin‑2‑one (CAS 72615‑77‑1) is a constitutional isomer of the target compound that places the phenyl group at N1 and the methyl at C3 . Both isomers share the same molecular formula (C₁₁H₁₄N₂O, MW 190.24), yet they differ fundamentally in their H‑bond pharmacophore: the target compound presents a free N4‑H (secondary amine) adjacent to the carbonyl, while the C3‑methyl isomer has a tertiary N1‑phenyl group and a different spatial orientation of the methyl substituent. This regioisomeric switch alters the vector of the phenyl ring relative to the H‑bond donor/acceptor system, producing different 3D pharmacophoric fingerprints even though 2D similarity metrics may be high.

Regioisomer specificity SAR design Fragment library diversity

Research Application Scenarios for 1‑Methyl‑5‑phenylpiperazin‑2‑one (CAS 1509893-25-7) Based on Differentiated Evidence


CNS‑Oriented Fragment Library Design Requiring Low TPSA and Favorable Permeability Predictors

With a computed TPSA of 32.3 Ų and a single H‑bond donor, 1‑methyl‑5‑phenylpiperazin‑2‑one falls well within the established TPSA window (<60–70 Ų) associated with passive blood‑brain barrier penetration [1]. Compared to the unmethylated analog 5‑phenylpiperazin‑2‑one (TPSA = 41.1 Ų, 2 HBD), the N1‑methylated scaffold reduces polarity while preserving the critical N4‑H donor for target engagement. This makes the compound a preferred choice for CNS‑targeted fragment screens where maintaining low TPSA is a go/no‑go design criterion.

Selective Derivatization at the N4 Position for Focused Library Synthesis

The N1‑methyl group acts as a permanent cap that precludes unwanted reactivity at that position, directing all further functionalization exclusively to the N4 secondary amine. This contrasts with 5‑phenylpiperazin‑2‑one, which offers two reactive N‑H sites (N1 and N4) and can lead to mixtures of mono‑ and di‑substituted products during library synthesis [1]. For parallel synthesis campaigns requiring a single, well‑defined point of diversity, the N1‑methylated scaffold provides superior synthetic control and higher crude purity of final products.

Metabolic Stability Optimization: N1‑Methylation as a Strategy to Block N‑Dealkylation

N‑Dealkylation of piperazine rings by CYP450 enzymes is a well‑documented metabolic liability in drug discovery [1]. The N1‑methyl group in the target compound eliminates the N1‑H that would otherwise be susceptible to oxidative N‑dealkylation, while the C5‑phenyl group is positioned distal to the metabolic hotspot. This substitution pattern provides a built‑in metabolic shield compared to N1‑unsubstituted analogs such as 5‑phenylpiperazin‑2‑one, which may be relevant when selecting building blocks for lead series where metabolic stability is an early screening parameter.

Regioisomer‑Specific Hit Validation in Fragment‑Based Drug Discovery

The distinct N1‑methyl / C5‑phenyl regioisomer is structurally different from its constitutional isomer 3‑methyl‑1‑phenylpiperazin‑2‑one (CAS 72615‑77‑1), and the two cannot be used interchangeably in SAR studies [1]. Procurement of the correct regioisomer is essential when validating fragment hits from X‑ray crystallography or SPR screening, where the precise spatial orientation of the phenyl ring and the H‑bond donor dictates the binding pose. The compound's single rotatable bond and defined H‑bond geometry facilitate unambiguous interpretation of structure‑activity relationships.

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